Arg-Gly-Asp-Cys - 109292-46-8

Arg-Gly-Asp-Cys

Catalog Number: EVT-1638747
CAS Number: 109292-46-8
Molecular Formula: C15H27N7O7S
Molecular Weight: 449.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Arg-Gly-Asp-Cys (RGDC) is a tetrapeptide composed of the amino acids arginine (Arg), glycine (Gly), aspartic acid (Asp), and cysteine (Cys). It represents a truncated version of the larger Arg-Gly-Asp-Ser-Pro-Cys (GRGDSPC) peptide sequence, which is found in various extracellular matrix (ECM) proteins like fibronectin, vitronectin, and fibrinogen []. RGDC, as a component of these larger proteins or as a standalone peptide, plays a crucial role in cell adhesion, migration, and proliferation by interacting with integrin receptors present on cell surfaces [, , ]. This interaction is particularly relevant in the context of cell-ECM interactions, which are fundamental for tissue development, wound healing, and various other physiological processes [, ].

Overview

H-Arg-Gly-Asp-Cys-OH is a synthetic peptide that contains four amino acids: arginine, glycine, aspartic acid, and cysteine. This compound is notable for its role in biological processes, particularly in cell adhesion and signaling. The sequence Arg-Gly-Asp (RGD) is recognized for its ability to bind integrins, which are important receptors on the surface of cells that mediate cell-extracellular matrix interactions. The inclusion of cysteine allows for the formation of disulfide bonds, enhancing the structural stability of the peptide.

Source and Classification

H-Arg-Gly-Asp-Cys-OH can be synthesized using various chemical methods, primarily through solid-phase peptide synthesis. This compound falls under the classification of bioactive peptides, which are short chains of amino acids that have biological activity and can influence physiological processes.

Synthesis Analysis

Methods

The synthesis of H-Arg-Gly-Asp-Cys-OH typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This method is favored for its efficiency and ability to produce peptides with high purity.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • The process begins with the attachment of a protected amino acid to a resin.
    • The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is commonly used for the amino acids during synthesis.
    • Each amino acid is added in a cycle involving deprotection (removal of Fmoc), coupling (addition of the next amino acid), and washing.
  2. Reagents:
    • Common reagents include coupling agents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and solvents like dimethylformamide.
  3. Purification:
    • After synthesis, the crude peptide is typically purified using high-performance liquid chromatography (HPLC) to remove unreacted materials and by-products.
Molecular Structure Analysis

Structure

The molecular structure of H-Arg-Gly-Asp-Cys-OH can be represented as follows:

  • Sequence: H-Arg-Gly-Asp-Cys-OH
  • Molecular Formula: C₁₃H₁₈N₄O₄S
  • Molecular Weight: Approximately 318.37 g/mol

Data

The structure features:

  • A positively charged arginine side chain.
  • A hydroxyl group from cysteine that can participate in disulfide bond formation.
  • The RGD sequence crucial for biological activity.
Chemical Reactions Analysis

Reactions

H-Arg-Gly-Asp-Cys-OH can undergo several types of chemical reactions:

  1. Oxidation: Cysteine residues can be oxidized to form disulfide bonds, which stabilize the peptide structure.
  2. Substitution Reactions: The functional groups on the amino acids may participate in nucleophilic substitution reactions.
  3. Hydrolysis: Under certain conditions, peptide bonds may hydrolyze, leading to degradation.

Technical Details

Common reagents for these reactions include:

  • Oxidizing agents such as hydrogen peroxide for cysteine oxidation.
  • Acidic or basic conditions may facilitate hydrolysis.
Mechanism of Action

The mechanism of action for H-Arg-Gly-Asp-Cys-OH primarily involves its binding to integrins on cell surfaces. This binding triggers intracellular signaling pathways that promote cell adhesion, migration, and proliferation.

Process

  1. Binding: The RGD sequence binds specifically to integrin receptors.
  2. Signal Transduction: This interaction activates downstream signaling pathways involved in cellular responses such as cytoskeletal rearrangement and gene expression.

Data

Research indicates that peptides containing the RGD sequence can significantly enhance cell adhesion in various types of cells, including fibroblasts and endothelial cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder or crystalline substance.
  • Solubility: Soluble in water and polar solvents; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to extreme pH and temperature.
  • pKa Values: The pKa values for the side chains of arginine and aspartic acid suggest that they remain protonated at physiological pH, contributing to their positive charge.
Applications

H-Arg-Gly-Asp-Cys-OH has diverse applications in scientific research:

  1. Cell Culture: Used as a coating agent for culture dishes to promote cell adhesion.
  2. Drug Delivery Systems: Incorporated into nanoparticles or hydrogels to enhance targeting efficiency due to its cell-binding properties.
  3. Tissue Engineering: Utilized in scaffolds to facilitate cell attachment and growth in regenerative medicine applications.
Mechanistic Elucidation of Integrin-Mediated Cellular Interactions

Role of RGDC Motif in αvβ3 Integrin Binding Dynamics

The tetrapeptide H-Arg-Gly-Asp-Cys-OH (RGDC) serves as a critical recognition sequence for αvβ3 integrin, a transmembrane receptor pivotal in cell-matrix adhesion. This motif mimics the native Arg-Gly-Asp (RGD) sequence found in extracellular matrix (ECM) proteins like fibronectin and vitronectin but gains enhanced functionality through its terminal cysteine residue. The sulfhydryl group (-SH) of cysteine enables covalent conjugation to biomaterials (e.g., gold-coated implants), facilitating oriented presentation that significantly improves binding specificity to αvβ3 integrins [7]. Structural studies reveal that the RGDC-αvβ3 interaction occurs via a dual mechanism:

  • Electrostatic complementarity: The arginine guanidinium group forms salt bridges with integrin's acidic residues.
  • Stereochemical constraint: The cysteine-mediated cyclization or surface immobilization restricts peptide flexibility, augmenting binding affinity by reducing entropic penalty [7] [9].

Table 1: RGDC vs. Linear RGD Peptides in Integrin Binding

FeatureRGDCLinear RGD (e.g., GRGDSP)
Structural FlexibilityRestricted via Cys conjugationHigh conformational freedom
Binding Affinity (αvβ3)Enhanced (Kd ≈ low µM range)Moderate (Kd ≈ 100–200 µM)
Cellular AdhesionStrong osteoblast adhesion/proliferationModerate fibroblast attachment
Biomaterial UtilityGold/titanium surface functionalizationLimited due to non-covalent adsorption

This targeted binding disrupts physiological αvβ3-ligand interactions, making RGDC a potent modulator of cell adhesion pathways [3] [7].

Modulation of Focal Adhesion Kinase (FAK) Signaling Pathways

RGDC binding to αvβ3 integrin directly impacts focal adhesion kinase (FAK), a non-receptor tyrosine kinase governing cell survival and motility. Upon integrin engagement, FAK autophosphorylation at Tyr397 recruits downstream effectors like Src and phosphatidylinositol 3-kinase (PI3K). RGDC disrupts this cascade by competitively inhibiting native ECM ligand binding, leading to:

  • Suppressed FAK phosphorylation: Reduced Tyr397 activation by >50% in hepatic stellate cells (HSCs) at 100 µM RGDC analogs [10].
  • Hippo pathway activation: Dephosphorylated FAK fails to inactivate the Hippo kinase MST1, promoting phosphorylation and cytoplasmic sequestration of Yes-associated protein (YAP). Nuclear YAP depletion downregulates pro-fibrotic genes (e.g., TGF-β1, CTGF) [10].
  • Cellular phenotype alterations:
  • G1 cell cycle arrest via cyclin D1 suppression
  • Increased apoptosis through caspase-3 activation
  • Reduced cell viability and proliferation in activated HSCs [10].

Table 2: RGDC-Mediated Modulation of FAK-Dependent Pathways

Signaling MoleculeRGDC-Induced ChangeFunctional Outcome
FAK (Tyr397)↓ PhosphorylationDisrupted adhesion complex assembly
Src/PI3K↓ ActivityImpaired survival signaling
YAP↓ Nuclear translocationInhibited fibrogenesis
TGF-β1↓ ExpressionAttenuated ECM deposition

These effects position RGDC as a strategic tool to mechanistically probe FAK-driven pathologies like fibrosis [10].

Competitive Inhibition of Fibronectin-Cell Adhesion Molecule Interactions

RGDC acts as a competitive antagonist of fibronectin binding to cellular integrins, primarily α5β1 and αvβ3. The peptide's RGD sequence directly occupies the ligand-binding pocket on integrin subunits, sterically hindering fibronectin engagement. Key evidence includes:

  • Platelet aggregation studies: RGDC inhibits ADP-induced platelet aggregation (IC₅₀ ≈ 322 µM) by blocking fibrinogen binding to αIIbβ3 integrin, a mechanism shared with fibronectin [1] [3].
  • Receptor specificity: RGDC preferentially targets RGD-binding integrins (αvβ3, α5β1, αIIbβ3) over non-RGD receptors (e.g., collagen-binding α2β1). Substituting D-Asp or D-Gly in RGD abrogates inhibition, confirming stereospecificity [9] [10].
  • Fibroblast adhesion assays: Immobilized RGDC on chitosan derivatives (e.g., RGDC-DAH-CMTMC) enhances fibroblast adhesion by >140% vs. controls, demonstrating its capacity to "hijack" integrins from native ECM ligands [1].

Table 3: RGDC Inhibition Efficiency Across Integrin Subtypes

IntegrinPrimary LigandRGDC Inhibition EfficacyHalf-Maximal Inhibition (IC₅₀)
αvβ3VitronectinHigh~50 µM
α5β1FibronectinModerate~200 µM
αIIbβ3FibrinogenHigh322 µM
α2β1CollagenNegligible>1,000 µM

This competitive blockade has therapeutic implications: RGDC analogs disrupt fibronectin-integrin signaling in hepatic stellate cells, suppressing TGF-β-mediated fibrogenesis [10]. The cysteine residue further enables stable surface presentation, amplifying inhibitory persistence compared to linear RGD peptides like GRGDSP [6] [9].

Properties

CAS Number

109292-46-8

Product Name

H-Arg-Gly-Asp-Cys-OH

IUPAC Name

(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-4-oxobutanoic acid

Molecular Formula

C15H27N7O7S

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C15H27N7O7S/c16-7(2-1-3-19-15(17)18)12(26)20-5-10(23)21-8(4-11(24)25)13(27)22-9(6-30)14(28)29/h7-9,30H,1-6,16H2,(H,20,26)(H,21,23)(H,22,27)(H,24,25)(H,28,29)(H4,17,18,19)/t7-,8-,9-/m0/s1

InChI Key

AEGSIYIIMVBZQU-CIUDSAMLSA-N

SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)CN=C(N)N

Synonyms

Arg-Gly-Asp-Cys
arginyl-glycyl-aspartyl-cysteine
RGDC peptide

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)CN=C(N)N

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)CN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.